PsD2

Antifungal peptides Plant defensins Aspergillus versicolor

Researchers studying fungal biofilms often face high mammalian toxicity from conventional antifungals. PsD2 solves this with potent, targeted activity and a demonstrated lack of hemolytic effects. • Reduces A. nidulans biofilm viability by ~50% and matrix by ~40% at 10 µM. • Activity depends on fungal GlcCer C9-methylation, enabling specific probe development. • Superior potency vs. homolog Psd1 (e.g., A. versicolor: 0.34 µg/ml vs. <5.0 µg/ml). Supplied with rigorous quality documentation to support reproducible structure-activity relationship studies.

Molecular Formula
Molecular Weight
Cat. No. B1576740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePsD2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PsD2 Baseline Characterization & Specifications


PsD2 (Pisum sativum defensin 2) is a 47-amino-acid, 5.4 kDa cysteine-rich antimicrobial peptide belonging to the plant defensin family, isolated from garden pea (Pisum sativum) seeds [1]. It adopts a canonical cysteine-stabilized alpha-beta (CSαβ) fold stabilized by four disulfide bridges, with its three-dimensional structure determined by NMR spectroscopy (PDB ID: 6NOM) [2]. PsD2 exhibits broad-spectrum antifungal activity, with its mechanism dependent upon preferential binding to fungal membrane lipid components, specifically glucosylceramide (GlcCer) and ergosterol [1][3]. The peptide demonstrates potent in vitro activity against planktonic cells and biofilms of clinically relevant filamentous fungi, including Aspergillus nidulans, Aspergillus niger, and Aspergillus versicolor [3][4].

Why PsD2 Substitution Is Unjustified


The interchangeability of PsD2 with closely related defensins—even within the Pisum sativum family—is not supported by experimental evidence. PsD2 and its co-isolated homolog Psd1 exhibit markedly divergent antifungal potency profiles against identical fungal strains, underscoring that amino acid sequence variations confer non-redundant functional specificities [1]. Moreover, PsD2's mechanism of action involves a unique and critical dependency on the C9-methylation of the sphingoid base in fungal glucosylceramide, a structural feature not uniformly recognized by other plant defensins [2]. This molecular recognition signature dictates both its species-specific activity and its selectivity profile. Consequently, substituting PsD2 with a generic plant defensin, or with a conventional antifungal like itraconazole, risks either complete loss of efficacy against target biofilm-forming species or introduction of unanticipated off-target effects, as detailed in the quantitative evidence that follows [3][4].

PsD2 vs Psd1 & Antifungals: Key Evidence


Antifungal Potency vs. Psd1 (A. versicolor)

Despite being co-isolated from the same source, PsD2 exhibits substantially greater antifungal potency against Aspergillus versicolor compared to its homolog Psd1. This difference highlights that minor sequence variations translate into significant functional divergence .

Antifungal peptides Plant defensins Aspergillus versicolor

Glucosylceramide over Cholesterol Binding

Surface plasmon resonance (SPR) analysis demonstrates that PsD2 exhibits a higher binding affinity for lipid vesicles mimicking fungal membranes (containing glucosylceramide and ergosterol) compared to those mimicking mammalian membranes (containing cholesterol). This biochemical preference is the mechanistic basis for its observed lack of hemolytic activity [1].

Membrane lipid recognition Glucosylceramide Antifungal selectivity

Biofilm Viability & Biomass Inhibition (A. nidulans)

PsD2 demonstrates a quantifiable, dose-dependent inhibition of A. nidulans biofilm formation, a critical virulence factor. At a concentration of 10 µM, PsD2 achieved approximately 50% reduction in biofilm viability and biomass, an effect comparable to the established clinical antifungal itraconazole used as a positive control [1].

Antibiofilm activity Aspergillus nidulans Biofilm inhibition

GlcCer C9-Methylation Requirement for Activity

The antifungal efficacy of PsD2 is strictly dependent on the presence of a C9-methyl group on the sphingoid base of fungal glucosylceramide. Fungal cells deficient in this specific structural feature exhibit significant resistance to PsD2, establishing a unique molecular checkpoint not required by many other defensins [1].

Structure-activity relationship Glucosylceramide Antifungal mechanism

Biofilm Architecture & ECM Disruption (A. nidulans)

Beyond mere growth inhibition, PsD2 (10 µM) significantly reduces extracellular matrix (ECM) production by 40% and causes marked hyphal shortening and inhibition of conidiophore formation in A. nidulans biofilms [1].

Biofilm structure Extracellular matrix Antifungal efficacy

No Hemolytic Activity on Human Erythrocytes

PsD2 demonstrates a favorable selectivity profile, showing no detectable hemolytic activity against human erythrocytes even at high concentrations. This lack of mammalian cell toxicity correlates with its low affinity for cholesterol-containing membranes and stands in contrast to many membrane-active antifungal peptides that exhibit significant hemolysis [1].

Hemolytic activity Selectivity Cytotoxicity

PsD2 Research & Industrial Applications


Fungal Biofilm Disruption & Prevention (Aspergillus)

Given PsD2's quantifiable efficacy in reducing A. nidulans biofilm viability, biomass, and extracellular matrix by approximately 50% and 40%, respectively, at 10 µM [1], this peptide is ideally suited as a tool compound or prototype for studying the mechanisms of fungal biofilm formation and disruption. Its activity is directly comparable to the clinical antifungal itraconazole in this model, making it a valuable alternative for research on biofilm-specific vulnerabilities.

Fungal Sphingolipid-Dependent Defense Pathways

The established dependency of PsD2 activity on the C9-methylation of fungal glucosylceramide [1] positions it as a specific chemical probe for dissecting the role of sphingolipid biosynthesis in fungal cell wall integrity and stress response. Research programs focused on fungal genetics or the development of inhibitors targeting glucosylceramide synthase will find PsD2 a highly specific tool for phenotypic validation.

Low-Cytotoxicity Antifungal Lead Development

The combination of potent, quantifiable antifungal and antibiofilm activity [1][2] with a demonstrated lack of hemolytic activity [3] makes PsD2 a superior starting point for structure-activity relationship (SAR) studies and lead optimization campaigns aimed at generating new antifungal therapeutics. This profile distinguishes it from many membrane-active antifungal peptides that suffer from high mammalian cell toxicity, thereby reducing the need for extensive initial toxicity counter-screening.

Comparative Functional Genomics of Plant Defensins

The stark contrast in antifungal potency between PsD2 and its homolog Psd1, particularly against A. versicolor (0.34 µg/ml vs. <5.0 µg/ml) , provides a well-defined system for comparative structure-function analyses. Researchers can leverage PsD2 as a high-activity benchmark to identify the specific amino acid residues or structural motifs that dictate the potency and spectrum of action within the plant defensin family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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